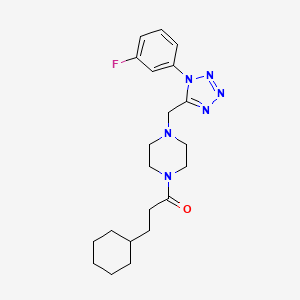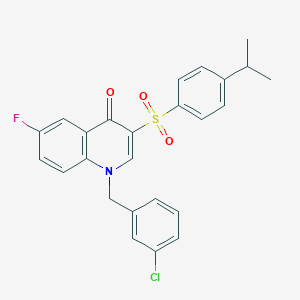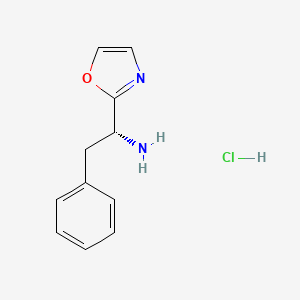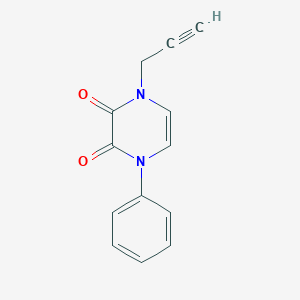
3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one" is a complex molecule that appears to be related to a class of compounds designed for their potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those in the 3-(3-(piperazin-1-yl)propyl)indole series, involves the incorporation of fluorine atoms to improve pharmacokinetic profiles. The introduction of fluorine is known to reduce the pKa of the compounds, which can significantly influence oral absorption and bioavailability . Although the exact synthetic route for the compound is not provided, similar strategies may be employed, such as the regiospecific displacement of functional groups and intramolecular cyclization reactions, as seen in the synthesis of fluorinated quinolines .
Molecular Structure Analysis
The molecular structure of the compound likely includes a piperazine ring, which is a common feature in ligands targeting the 5-HT1D receptor, as well as a tetrazole ring, which is a bioisostere for the carboxyl group and often used in medicinal chemistry to modulate the physicochemical properties of a drug . The presence of a 3-fluorophenyl group suggests potential interactions with aromatic systems in biological targets, which could enhance binding affinity and selectivity .
Chemical Reactions Analysis
Compounds with piperazine rings, such as those mentioned in the papers, are known to interact with serotonin receptors and transporters . The fluorination of these compounds can lead to selective ligands with improved pharmacokinetic profiles . The specific chemical reactions and interactions of the compound would depend on its precise structure and the presence of functional groups that can undergo reactions such as amination, alkylation, or cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the fluorine atom, which is electronegative and can affect the lipophilicity and metabolic stability of the molecule . The piperazine ring is a weak base, and its basicity is reduced upon fluorination, which can affect the compound's solubility and permeability . The tetrazole ring is a hydrogen bond acceptor and can contribute to the compound's binding to biological targets . The overall properties of the compound would be a balance of these features, contributing to its potential as a pharmacologically active molecule.
Aplicaciones Científicas De Investigación
Analogue Development for Therapeutic and Diagnostic Applications
- Application : Developing analogues with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology.
- Details : A study focused on 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a lead candidate in oncology, modifying its lipophilicity to improve utility (Abate et al., 2011).
Stability Testing of Synthetic Psychoactive Substances
- Application : Stability testing of synthetic psychoactive substances, including similar compounds, to assess health risks.
- Details : Research on the stability of compounds like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine) under various storage conditions, highlighting the importance of stability in health risk assessment (Frączak et al., 2020).
Synthesis for Antidepressant and Antianxiety Activities
- Application : Synthesis of novel derivatives for potential antidepressant and antianxiety activities.
- Details : A study synthesizing a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, evaluating their antidepressant and antianxiety properties (Kumar et al., 2017).
Synthesis of Flunarizine and its Isomers
- Application : Synthesis of Flunarizine, a drug used for various neurological disorders.
- Details : The study describes the industrial synthesis methods for Flunarizine, a drug related in structure and used for treating migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).
Synthesis and Evaluation of Antitumor Activity
- Application : Synthesizing novel compounds and evaluating their antitumor activities.
- Details : The research includes the synthesis of 3-phenylpiperazinyl-1-trans-propenes and evaluating their cytotoxic activity against tumor cell lines (Naito et al., 2005).
Structural Studies of Piperazine Derivatives
- Application : Investigating molecular structures and intermolecular interactions of similar compounds.
- Details : A study on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, examining their molecular conformations and interactions, relevant to understanding similar compound structures (Mahesha et al., 2019).
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h4,7-8,15,17H,1-3,5-6,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIQMDHZNINRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)
![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)
![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)


![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

